(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 55695-51-7
VCID: VC20762954
InChI: InChI=1S/C12H14ClNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H
SMILES: C1CNCCC1C(=O)C2=CC=C(C=C2)Cl.Cl
Molecular Formula: C12H15Cl2NO
Molecular Weight: 260.16 g/mol

(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride

CAS No.: 55695-51-7

Cat. No.: VC20762954

Molecular Formula: C12H15Cl2NO

Molecular Weight: 260.16 g/mol

* For research use only. Not for human or veterinary use.

(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride - 55695-51-7

CAS No. 55695-51-7
Molecular Formula C12H15Cl2NO
Molecular Weight 260.16 g/mol
IUPAC Name (4-chlorophenyl)-piperidin-4-ylmethanone;hydrochloride
Standard InChI InChI=1S/C12H14ClNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H
Standard InChI Key LZUYKOBTHSPKED-UHFFFAOYSA-N
SMILES C1CNCCC1C(=O)C2=CC=C(C=C2)Cl.Cl
Canonical SMILES C1CNCCC1C(=O)C2=CC=C(C=C2)Cl.Cl

Chemical Structure and Properties

(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride belongs to the class of substituted piperidines, featuring a six-membered nitrogen-containing heterocycle. The compound's structure includes a piperidine ring with a 4-chlorophenyl group and a carbonyl (methanone) functional group . The presence of the chlorine atom on the phenyl ring significantly influences its biological activity and lipophilicity characteristics.

The molecular formula is C₁₂H₁₅Cl₂NO (or alternatively written as C₁₂H₁₄ClNO·HCl), with a molecular weight of 260.160 g/mol . At room temperature, it exists as a solid and demonstrates solubility in polar solvents such as water and alcohols, a property enhanced by its hydrochloride salt formation .

Physical and Chemical Properties

The compound exhibits specific physical characteristics that are important for its handling, storage, and application in research settings.

Table 1: Physical Properties of (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride

PropertyValue
Molecular Weight260.160 g/mol
Physical StateSolid at room temperature
Melting Point238-239°C
Boiling Point356.2°C at 760 mmHg
Flash Point169.2°C
SolubilitySoluble in polar solvents (water, alcohols)

The compound's relatively high melting and boiling points indicate strong intermolecular forces, likely due to the ionic interactions present in the hydrochloride salt form . Its solubility profile makes it suitable for various laboratory applications requiring aqueous or alcohol-based solutions.

Synthesis and Preparation Methods

The synthesis of (4-chlorophenyl)(piperidin-4-yl)methanone hydrochloride typically follows established organic chemistry procedures. The primary synthetic route involves the reaction between 4-chlorobenzoyl chloride and piperidine under controlled conditions.

Laboratory Scale Synthesis

The standard laboratory preparation involves conducting the reaction in the presence of a base, commonly triethylamine, which serves to neutralize the hydrochloric acid generated during the reaction. The process can be summarized in the following steps:

  • Reaction of 4-chlorobenzoyl chloride with piperidine

  • Addition of triethylamine as a base to capture HCl

  • Purification of the reaction product

  • Conversion to the hydrochloride salt form

This synthesis route offers good yields and can be adapted to laboratory scale preparations with standard equipment and reagents.

Industrial Production Considerations

For industrial-scale production, the synthetic approach employs similar chemical pathways but utilizes larger reactors and potentially continuous flow systems to enhance efficiency. The production process requires optimization of reaction conditions to maximize yield and purity, followed by rigorous quality control measures to ensure the final product meets industry standards.

Production-scale synthesis also necessitates considerations for:

  • Temperature and pressure control

  • Reaction time optimization

  • Efficient purification methods

  • Salt formation process standardization

  • Quality assurance testing

Chemical Reactivity

(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride demonstrates reactivity patterns consistent with its functional groups, particularly the carbonyl group and the chlorophenyl moiety.

Types of Reactions

The compound undergoes several key reaction types that make it valuable in organic synthesis:

Table 2: Primary Reaction Types and Conditions

Reaction TypeDescriptionCommon Reagents
OxidationFormation of corresponding ketones or carboxylic acidsKMnO₄, CrO₃
ReductionConversion of ketone group to alcoholLiAlH₄, NaBH₄
Nucleophilic SubstitutionReactions involving the chlorophenyl groupVarious nucleophiles
Salt FormationProtonation/deprotonation reactionsAcids/bases

Reactivity in Medicinal Chemistry

In medicinal chemistry applications, the compound's reactivity profile enables various structural modifications to enhance pharmacological activity. The piperidine nitrogen can serve as a nucleophile in reactions, while the carbonyl group offers possibilities for condensation reactions . These characteristics make it a versatile building block in pharmaceutical synthesis.

The presence of the 4-chlorophenyl group introduces specific electronic and steric effects that influence both reactivity and biological activity. The chlorine substituent can participate in halogen bonding interactions with biological targets, potentially enhancing binding affinity in drug development applications .

Applications in Research

The compound has demonstrated utility across multiple research domains, with particular significance in pharmaceutical and medicinal chemistry research.

Anticholinesterase Activity

(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride has shown anticholinesterase activity, suggesting potential applications in the treatment of conditions associated with cholinergic deficiency, such as Alzheimer's disease and certain neuromuscular disorders. This activity is likely related to the compound's ability to interact with acetylcholinesterase enzyme binding sites.

Antimicrobial Properties

Research has identified antimicrobial properties associated with the compound, indicating potential applications in developing new antimicrobial agents. The specific mechanisms underlying these properties are still being investigated, but they may involve disruption of microbial cell membranes or interference with essential microbial enzymes.

AKT Inhibition Research

One of the most promising research applications involves the use of (4-chlorophenyl)(piperidin-4-yl)methanone hydrochloride in the development of AKT inhibitors. The compound structure has been incorporated into molecules that demonstrated potent pan-AKT inhibition activity .

Research indicates that the piperidin-4-yl group serves as an important appendant that provides a hydrogen bond donor capability, enhancing binding affinity to target proteins . In specific AKT inhibitor designs, this structural feature facilitates interactions with carboxyl residues of glutamic acids (Glu 234 and Glu 278) near protein hinge regions.

Table 3: Research Applications and Findings

Research AreaKey FindingsPotential Applications
Anticholinesterase ActivityInhibition of cholinesterase enzymesNeurodegenerative disease treatments
Antimicrobial PropertiesActivity against various microorganismsDevelopment of novel antimicrobials
Anticancer PotentialCell growth inhibition in cancer cell linesCancer therapeutics
AKT InhibitionFacilitates hydrogen bonding in AKT inhibitorsTargeted cancer therapies

Structure-Activity Relationships

The structural features of (4-chlorophenyl)(piperidin-4-yl)methanone hydrochloride contribute significantly to its biological activities and chemical properties.

Key Structural Elements

Several structural components are particularly relevant to the compound's functionality:

  • The piperidine ring provides a basic nitrogen that can participate in hydrogen bonding and is often critical for biological activity

  • The 4-chlorophenyl group contributes to lipophilicity and may engage in specific interactions with biological targets

  • The carbonyl (methanone) group serves as a hydrogen bond acceptor and creates a specific geometry

  • The hydrochloride salt formation enhances water solubility and stability

Structural Analogs and Modifications

Research in pharmaceutical development has explored various structural analogs of the compound. For instance, the related compound 4-(4-chlorophenyl)piperazin-1-ylmethanone represents a structural variant with a piperazine ring instead of piperidine, and a morpholine group in place of the free amine .

In AKT inhibitor development, derivatives incorporating the piperidin-4-yl group demonstrated significant activity, with IC₅₀ values in the nanomolar range . These findings highlight the importance of this structural element in creating effective enzyme inhibitors.

QuantityPrice Range (EUR)
250mg29.00 - 52.00
1g24.00 - 33.00
5g60.00 - 84.00
10g107.00 - 124.00
25g254.00

These prices are representative and may vary based on supplier, purity specifications, and geographical location .

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